3-Bromo-1,1-diphenyl-1-propene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4801-15-4 |
|---|---|
Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
(3-bromo-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
FOJILUGUSLGZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 1,1 Diphenyl 1 Propene and Structural Analogues
Direct Halogenation Approaches
Direct halogenation methods introduce a bromine atom onto the 1,1-diphenyl-1-propene backbone. The key challenge lies in achieving regioselectivity, specifically targeting the allylic position to yield the desired 3-bromo product.
Allylic Bromination Strategies (e.g., N-Bromosuccinimide-Mediated Reactions)
Allylic bromination is a substitution reaction where a hydrogen atom on a carbon adjacent to a double bond (an allylic position) is replaced by a bromine atom. masterorganicchemistry.comchadsprep.com For the synthesis of 3-bromo-1,1-diphenyl-1-propene, the starting material is 1,1-diphenyl-1-propene. The most effective and widely used reagent for this transformation is N-Bromosuccinimide (NBS). libretexts.org
NBS is preferred over molecular bromine (Br₂) for allylic bromination because Br₂ tends to add across the double bond, leading to undesired dibromide byproducts. masterorganicchemistry.com NBS provides a low, constant concentration of Br₂ throughout the reaction, which favors the radical substitution pathway over electrophilic addition. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light (hν) or a radical initiator such as benzoyl peroxide. libretexts.org
The mechanism, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain reaction: masterorganicchemistry.com
Initiation: Light or a radical initiator causes the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂, generating a bromine radical (Br•). chadsprep.com
Propagation: The bromine radical abstracts a hydrogen atom from the allylic methyl group of 1,1-diphenyl-1-propene. This step is favored due to the relative weakness of the allylic C-H bond and the formation of a resonance-stabilized allylic radical.
Propagation: The resulting allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, this compound, and a new bromine radical, which continues the chain. chadsprep.comlibretexts.org
| Reaction Step | Description | Key Intermediates |
| Initiation | Formation of initial bromine radicals. | Br• |
| Propagation 1 | Abstraction of an allylic hydrogen by a bromine radical. | 1,1-diphenylallyl radical |
| Propagation 2 | Reaction of the allylic radical with Br₂. | This compound, Br• |
Regioselectivity and Stereocontrol in Alkene Bromination
Regioselectivity in allylic bromination is dictated by the stability of the radical intermediate. chemistrysteps.com In the case of 1,1-diphenyl-1-propene, the abstraction of a hydrogen atom from the methyl group (C3) leads to the formation of a 1,1-diphenylallyl radical. This radical is highly stabilized by resonance, with the unpaired electron delocalized over the π-system of the double bond and the two phenyl rings.
If the resonance structures of the allylic radical are not equivalent, a mixture of isomeric products can be formed. chadsprep.comyoutube.com For the 1,1-diphenylallyl radical, the primary resonance contributors place the radical character on C3 and C1. However, reaction at C1 would disrupt the aromaticity of a phenyl ring, making the formation of this compound the significantly favored outcome.
Stereocontrol is generally low in radical reactions. chemistrysteps.com If the reaction creates a new stereocenter, a racemic mixture of enantiomers is typically expected. In the case of this compound, the bromination occurs at a primary carbon, so no new stereocenter is formed in the product itself.
Precursor Synthesis and Subsequent Functionalization
An alternative and often more controlled approach involves the synthesis of the core alkene structure, 1,1-diphenyl-1-propene, from simpler starting materials, followed by the previously described allylic bromination.
Synthesis of 1,1-Diphenyl-1-propene (1-Methyl-2,2-diphenylethylene) Scaffolds
The synthesis of the 1,1-diphenyl-1-propene precursor is a critical step. Two robust and common methodologies for its preparation are the Grignard reaction followed by dehydration and the Wittig reaction.
Grignard Reaction Pathways to Diphenyl-Substituted Alcohols and Subsequent Dehydration
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org To synthesize the precursor for 1,1-diphenyl-1-propene, a tertiary alcohol, 1,1-diphenyl-1-propanol, is first prepared. stuvia.com This can be achieved through two primary Grignard routes:
Route A: Reaction of ethylmagnesium bromide (a Grignard reagent) with benzophenone (a ketone). The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of benzophenone.
Route B: Reaction of phenylmagnesium bromide with propiophenone.
After the initial reaction, an acidic workup protonates the resulting alkoxide to yield 1,1-diphenyl-1-propanol. brainly.com
| Route | Grignard Reagent | Carbonyl Compound | Intermediate | Final Alcohol |
| A | Ethylmagnesium Bromide | Benzophenone | Magnesium alkoxide | 1,1-Diphenyl-1-propanol |
| B | Phenylmagnesium Bromide | Propiophenone | Magnesium alkoxide | 1,1-Diphenyl-1-propanol |
The subsequent step is the dehydration of the 1,1-diphenyl-1-propanol. This is an elimination reaction, typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). stackexchange.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a tertiary carbocation stabilized by the two adjacent phenyl groups. A proton is then eliminated from the adjacent ethyl group to form the stable alkene, 1,1-diphenyl-1-propene.
Wittig Reaction-Based Synthetic Routes to Diphenyl-Substituted Alkenes
The Wittig reaction provides a highly efficient and regioselective method for synthesizing alkenes from aldehydes or ketones. thermofisher.comwikipedia.org It is particularly advantageous because the position of the double bond is fixed, avoiding the potential for isomeric mixtures that can arise from elimination reactions. lumenlearning.com
To synthesize 1,1-diphenyl-1-propene via the Wittig reaction, benzophenone is reacted with a phosphonium ylide (the Wittig reagent). thermofisher.com The specific ylide required is ethylidenetriphenylphosphorane (Ph₃P=CHCH₃).
The synthesis of the Wittig reagent involves two steps:
Phosphonium Salt Formation: Triphenylphosphine (PPh₃) is reacted with an ethyl halide (e.g., ethyl bromide) via an Sₙ2 reaction to form ethyltriphenylphosphonium bromide ([Ph₃P⁺CH₂CH₃]Br⁻). masterorganicchemistry.com
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus using a strong base, such as n-butyllithium (n-BuLi), to generate the ylide. lumenlearning.commasterorganicchemistry.com
The ylide then reacts with benzophenone. The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a betaine intermediate which then forms a four-membered oxaphosphetane ring. lumenlearning.com This ring collapses to yield the final products: the desired alkene, 1,1-diphenyl-1-propene, and the highly stable triphenylphosphine oxide (Ph₃P=O), the formation of which is the thermodynamic driving force for the reaction. lumenlearning.com
Olefination Methods for Introducing the Alkene Moiety
Olefination reactions are a cornerstone in the synthesis of alkenes, providing a powerful means to form carbon-carbon double bonds. For a target molecule like this compound, the key challenge is the construction of the sterically hindered and unsymmetrical trisubstituted alkene framework. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent and widely applied methods for this purpose. thermofisher.commasterorganicchemistry.com
These reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion. The general approach would involve the reaction between benzophenone (a ketone) and a phosphorus reagent designed to deliver the "CHCH₂Br" fragment.
Wittig Reaction
Discovered by Georg Wittig, this reaction utilizes a phosphonium ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orglumenlearning.com For the synthesis of the target compound, the logical precursors would be benzophenone and a (2-bromoethyl)triphenylphosphonium ylide.
The synthesis of the Wittig reagent itself is a two-step process:
Formation of the Phosphonium Salt : Triphenylphosphine reacts with a primary alkyl halide, such as 1,2-dibromoethane, via an SN2 reaction to form the corresponding phosphonium salt. lumenlearning.com
Formation of the Ylide : The phosphonium salt is then deprotonated using a strong base, like n-butyllithium (n-BuLi), to generate the nucleophilic ylide. lumenlearning.com
Once formed, the ylide reacts with benzophenone. The mechanism proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. masterorganicchemistry.comchem-station.com
A significant challenge with unstabilized ylides is controlling the stereochemistry of the resulting alkene, which often leads to the Z-isomer. wikipedia.org However, for a trisubstituted alkene like this compound, this specific stereochemical preference is less of a concern as there is only one possible geometric isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate-stabilized carbanion. wikipedia.org This alternative offers several advantages over the classical Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the water-soluble dialkylphosphate byproduct is much easier to remove during purification compared to triphenylphosphine oxide. chem-station.comwikipedia.orgorganic-chemistry.org
The HWE reaction typically shows a strong preference for the formation of (E)-alkenes, which is attributed to the thermodynamic equilibration of intermediates. wikipedia.orgyoutube.com The key reagent for synthesizing the target molecule would be a phosphonate ester, such as diethyl (2-bromoethyl)phosphonate. This reagent would be deprotonated with a base (e.g., sodium hydride, NaH) to form the carbanion, which then reacts with benzophenone. youtube.com
The reaction mechanism is similar to the Wittig reaction, involving the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, leading to an intermediate that eliminates a phosphate salt to yield the alkene. organic-chemistry.orgyoutube.com
Table 1: Comparison of Wittig and HWE Reactions for Olefination
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easily removed) |
| Reactivity of Carbanion | Less nucleophilic | More nucleophilic and less basic |
| Stereoselectivity | Typically favors Z-alkenes with unstabilized ylides | Typically favors E-alkenes |
| Base Required | Often strong bases (e.g., n-BuLi) | Can be performed with milder bases (e.g., NaH, NaOEt) |
Novel Synthetic Routes and Advanced Methodologies
Beyond the classical olefination reactions, other synthetic strategies can be envisioned for the preparation of this compound. These routes may offer alternative starting points or improved efficiency.
Allylic Bromination of a Precursor Alkene
An alternative two-step approach involves first synthesizing the hydrocarbon backbone, 1,1-diphenyl-1-propene, and then introducing the bromine atom at the allylic position.
Synthesis of 1,1-diphenyl-1-propene : This precursor can be readily synthesized via a standard Wittig or HWE reaction between benzophenone and the ylide or phosphonate derived from ethyl bromide.
Allylic Bromination : The subsequent introduction of bromine at the C-3 position (the allylic carbon) can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide. masterorganicchemistry.comchadsprep.com This reaction proceeds via a free-radical chain mechanism. chemistrysteps.comlibretexts.org The stability of the intermediate allylic radical, which is resonance-stabilized, is the driving force for the selectivity of this reaction over the addition of bromine across the double bond. masterorganicchemistry.comchemistrysteps.com Using NBS is crucial as it maintains a low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition reaction to the alkene. masterorganicchemistry.comlibretexts.org
Table 2: Key Reagents in Allylic Bromination
| Reagent | Name | Role |
|---|---|---|
| N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals. | |
| hν or ROOR | Light or Peroxide | Radical initiator to start the chain reaction. |
| CCl₄ | Carbon Tetrachloride | Common inert solvent for the reaction. |
Advanced Methodologies and Modifications
Modern organic synthesis continually seeks to improve upon established methods. For the HWE reaction, modifications have been developed to alter its inherent E-selectivity. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (like trifluoroethoxy) and specific reaction conditions (e.g., potassium hexamethyldisilazide with 18-crown-6) to favor the formation of Z-alkenes. youtube.com While the target molecule does not have E/Z isomerism, such modifications highlight the tunability of these reactions for creating complex, highly substituted alkenes.
Another area of advancement involves one-pot procedures where multiple reaction steps are carried out in the same vessel. A one-pot N-allylation and bromination of secondary aryl amines using a DMSO-allyl bromide system has been reported, showcasing the development of novel reagent systems for combined functionalization. nih.gov While not directly applicable to the target molecule, it represents a trend towards more efficient and atom-economical synthetic processes that could inspire new routes. For instance, a future methodology might involve a one-pot olefination and subsequent bromination.
Finally, halogen exchange reactions represent another potential route. If a related compound, such as 3-chloro-1,1-diphenyl-1-propene, were available, it could potentially be converted to the desired bromo-derivative through a halogen exchange reaction, for which various methods have been developed for allyl halides. google.com
Reactivity and Transformational Pathways of 3 Bromo 1,1 Diphenyl 1 Propene
Elimination Reactions
Elimination reactions of 3-Bromo-1,1-diphenyl-1-propene are governed by the principles of β-elimination, where a proton is abstracted from the carbon adjacent to the carbon bearing the leaving group. The nature of the base and the structure of the substrate are critical in determining the reaction pathway and the resulting product.
Base-Mediated Eliminations (e.g., Reactions with Potassium tert-Butylate)
When this compound is treated with a strong, sterically hindered base such as potassium tert-butylate, a β-elimination reaction is anticipated. In this substrate, the only β-protons are located on the C2 carbon, which is part of the double bond. Abstraction of a proton from this position leads to the formation of a highly reactive allene system.
The reaction is believed to proceed through an E2 (bimolecular elimination) mechanism. The bulky tert-butylate anion abstracts a proton from C2, while simultaneously, the C-Br bond at C3 breaks, and a new π-bond is formed between C2 and C3. This concerted process results in the formation of 1,1-diphenyl-1,2-propadiene. The use of a bulky base like potassium tert-butylate is crucial as it favors elimination over competing nucleophilic substitution reactions.
Table 1: Predicted Outcome of Base-Mediated Elimination
| Substrate | Base | Solvent (Typical) | Predicted Major Product | Mechanism |
|---|
Formation of Conjugated Diene Systems (e.g., 1,1,4,4-Tetraphenyl-1,3-butadiene)
The direct formation of a conjugated diene system like 1,1,4,4-tetraphenyl-1,3-butadiene from this compound via a simple base-mediated elimination is not a feasible pathway. Such eliminations, as described above, lead to the formation of an allene.
The synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene typically involves different strategies. For instance, a related compound, 1,1-diphenyl-3-chloropropylene, can be used in a Grignard reaction with a benzophenone derivative to construct the diene skeleton nih.gov. Another approach involves the condensation of a 3,3-diphenylacrolein derivative with a phosphonate reagent acs.org. A plausible, albeit not commonly cited, pathway starting from this compound could involve a reductive coupling mechanism, for example, using a metal like zinc or a low-valent titanium species. This would fall under the category of a coupling reaction rather than a standard elimination process.
Stereochemical Outcomes in Elimination Processes (Drawing Parallels to Related Systems)
The stereochemistry of E2 elimination reactions is highly dependent on the conformation of the substrate, specifically requiring an anti-periplanar arrangement of the proton to be abstracted and the leaving group. This means the two groups must lie in the same plane and be on opposite sides of the C-C bond.
While this compound itself does not have a chiral center at the β-position, we can draw parallels to related systems to understand the importance of stereochemistry. For example, in the dehydrohalogenation of diastereomers of 1-bromo-1,2-diphenylpropane, the erythro isomer yields the (Z)-alkene, while the threo isomer gives the (E)-alkene, a result that strongly supports the anti-elimination pathway. Similarly, eliminations from cyclic systems like substituted chlorocyclohexanes show a strong preference for conformations where the leaving group and an adjacent proton can adopt a diaxial (and thus anti-periplanar) arrangement. If a chiral center were present at C3 of the this compound, the stereochemistry of the starting material would dictate the geometry of the resulting product, assuming an E2 mechanism is operative.
Nucleophilic Substitution Reactions
As an allylic bromide, this compound is highly susceptible to nucleophilic substitution reactions. The reaction mechanism and regioselectivity are profoundly influenced by the two phenyl groups at the C1 position.
Allylic Substitution Mechanisms and Regioselectivity
Nucleophilic substitution on allylic systems can occur via SN1, SN2, SN1', or SN2' pathways. In the case of this compound, the structure strongly favors an SN1-type mechanism. The departure of the bromide leaving group generates an allylic carbocation. This carbocation is exceptionally stable due to:
Resonance delocalization: The positive charge is shared between C1 and C3.
Benzylic stabilization: The two phenyl groups at C1 provide extensive benzylic stabilization for the positive charge when it resides on C1.
The resulting resonance-stabilized carbocation has two electrophilic centers: C1 (α-position) and C3 (γ-position). Due to the powerful stabilizing effect of the two phenyl groups, the carbocation character is significantly more pronounced at C1. Consequently, nucleophilic attack will occur almost exclusively at this position. This leads to a high degree of regioselectivity, favoring the formation of the α-substituted product (SN1 product) over the γ-substituted product (SN1' product).
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Allylations with Carbon and Heteroatom Nucleophiles)
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction proceeds through a different intermediate than the non-catalyzed substitution, leading to potentially different regiochemical outcomes.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to this compound, forming a π-allylpalladium(II) complex. In this intermediate, the palladium is coordinated to the C1, C2, and C3 atoms of the allyl fragment. The subsequent step is the attack of a nucleophile on this complex.
A key principle in the Tsuji-Trost reaction is that for unsymmetrical allyl substrates, the nucleophile typically attacks at the less sterically hindered terminus of the π-allyl complex. nrochemistry.comorganic-chemistry.org In the (1,1-diphenylallyl)palladium intermediate, the C1 position is extremely sterically hindered by the two phenyl groups. Therefore, both "soft" nucleophiles (like malonates) and "hard" nucleophiles (like organozinc reagents), as well as heteroatom nucleophiles, are expected to attack preferentially at the C3 (γ) position. This regioselectivity is opposite to that observed in the non-catalyzed SN1 reaction.
The scope of this reaction is broad, accommodating a variety of carbon and heteroatom nucleophiles.
Table 2: Illustrative Palladium-Catalyzed Allylations with Carbon Nucleophiles (Data based on analogous 1,1-disubstituted allylic systems)
| Allylic Substrate Analogue | Nucleophile | Catalyst/Ligand | Product Type (Major) | Yield (%) |
|---|---|---|---|---|
| 1,1-Diphenylallyl Acetate | Dimethyl Malonate | Pd(PPh₃)₄ | γ-Alkylation | ~85-95 |
| 1,1-Diphenylallyl Acetate | Phenylzinc Chloride | Pd(dppf)Cl₂ | γ-Arylation | ~70-80 |
Table 3: Illustrative Palladium-Catalyzed Allylations with Heteroatom Nucleophiles (Data based on analogous 1,1-disubstituted allylic systems)
| Allylic Substrate Analogue | Nucleophile | Catalyst/Ligand | Product Type (Major) | Yield (%) |
|---|---|---|---|---|
| 1,1-Diphenylallyl Acetate | Morpholine | Pd(PPh₃)₄ | γ-Amination | ~80-95 |
| 1,1-Diphenylallyl Acetate | Phenol | Pd₂(dba)₃ / dppf | γ-Etherification | ~75-90 |
These palladium-catalyzed reactions provide a powerful method for the functionalization of the 1,1-diphenylallyl scaffold, offering complementary regioselectivity to classical substitution methods and enabling the construction of complex molecular architectures.
Rearrangement Reactions
Rearrangement reactions of this compound involve the migration of atoms or groups within the molecule, leading to constitutional isomers. These transformations can be initiated by photochemical, thermal, or catalytic means.
The di-π-methane rearrangement is a photochemical reaction that transforms a 1,4-diene or an allyl-substituted aromatic compound into a vinyl- or aryl-substituted cyclopropane, respectively wikipedia.org. This reaction proceeds through a formal 1,2-shift of one π-system and subsequent cyclization. For this compound, which possesses two phenyl groups (π-systems) attached to a vinylic carbon and an allylic bromide, the structural requirements for a di-π-methane type of rearrangement are met.
Upon photochemical excitation, the molecule can form a diradical intermediate. The presence of the two phenyl groups can stabilize this intermediate through resonance. The general mechanism involves the formation of a bridged diradical species, followed by cyclopropane ring formation. While specific studies on this compound are not extensively documented, the general principles of the di-π-methane rearrangement suggest a pathway to a phenyl- and bromo-substituted cyclopropane derivative. The reaction's efficiency and regioselectivity would be influenced by the multiplicity of the excited state (singlet or triplet) and the nature of the solvent wikipedia.org.
Allylic rearrangements involve the shift of a double bond and a substituent. In the case of this compound, an allylic rearrangement would lead to the isomeric 1-Bromo-1,1-diphenyl-2-propene. This process can occur through either a dissociative (SN1-like) or an associative (SN2'-like) mechanism.
In a thermally induced process, heterolytic cleavage of the carbon-bromine bond can generate a resonance-stabilized allylic carbocation. The positive charge would be delocalized over the C1 and C3 positions, with significant stabilization from the two phenyl groups at C1. Nucleophilic attack by the bromide ion at the C1 position would then yield the rearranged product. The formation of the more substituted and conjugated 1-Bromo-1,1-diphenyl-2-propene would be thermodynamically favored in many cases masterorganicchemistry.com.
Catalyzed allylic rearrangements can be facilitated by Lewis acids or transition metals. For instance, a palladium catalyst could facilitate the rearrangement through the formation of a π-allyl palladium complex.
| Rearrangement Type | Conditions | Potential Product |
| Di-π-Methane | Photochemical (UV light) | Phenyl- and bromo-substituted diphenylcyclopropane derivative |
| Allylic Rearrangement | Thermal or Catalytic | 1-Bromo-1,1-diphenyl-2-propene |
Cyclization Reactions
The presence of the allylic bromide in this compound makes it a suitable precursor for the formation of various cyclic systems through cyclization reactions.
The synthesis of cyclopropenes can be achieved through the elimination of a hydrogen halide from an allylic halide. Treatment of this compound with a strong, non-nucleophilic base can induce dehydrobromination to form 1,1-diphenylcyclopropene researchgate.netwiley-vch.de. The steric hindrance provided by the two phenyl groups at the C1 position can favor the formation of the highly strained cyclopropene ring by preventing intermolecular side reactions.
The reaction typically proceeds via an E2-like mechanism where the base abstracts a proton from the C2 position, followed by the concerted elimination of the bromide ion and formation of the cyclopropene double bond.
While the primary intramolecular cyclization pathway for this compound itself leads to cyclopropene, derivatives of this compound can undergo further intramolecular cyclizations. For instance, if a nucleophilic group is introduced into one of the phenyl rings, an intramolecular substitution reaction could lead to the formation of a new fused ring system. The specific pathway and product would depend on the nature and position of the nucleophilic group.
Further Functionalization of the Vinylic System
The double bond in this compound is a site for further functionalization. The electron-rich nature of the diphenyl-substituted vinylic system influences its reactivity towards electrophiles.
Electrophilic addition reactions, such as halogenation or hydrohalogenation, can occur across the double bond. The regioselectivity of these additions would be governed by the stability of the resulting carbocation intermediate. Due to the significant stabilizing effect of the two phenyl groups, the carbocation would preferentially form at the C2 position.
Furthermore, the vinylic system can participate in various transition metal-catalyzed cross-coupling reactions. For instance, after conversion of the bromide to a suitable organometallic reagent, intramolecular carbometalation or other cyclization-functionalization cascades could be envisioned.
| Reaction Type | Reagents | Potential Product |
| Dehydrobromination | Strong, non-nucleophilic base (e.g., t-BuOK) | 1,1-Diphenylcyclopropene |
| Electrophilic Addition | H-X, X₂ | Dihalo- or halohydrin-diphenylpropane derivatives |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1,1 Diphenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Bromo-1,1-diphenyl-1-propene. The asymmetry in the propene chain and the presence of two phenyl groups provide a distinct set of signals that can be assigned using one- and two-dimensional NMR experiments.
The ¹H NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aromatic protons. Due to the 1,1-diphenyl substitution, there is only one vinylic proton (at C2) and two allylic protons (at C3).
Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings would likely appear as a complex, overlapping multiplet in the region of δ 7.2-7.5 ppm. The electronic environment of the two rings is very similar, which would lead to this signal overlap.
Vinylic Proton (-CH=): The single vinylic proton at the C2 position is expected to resonate as a triplet downfield, typically in the δ 6.2-6.5 ppm range. Its downfield shift is due to its position on a double bond and proximity to the deshielding phenyl groups. It appears as a triplet due to coupling with the two adjacent allylic protons on C3.
Allylic Protons (-CH₂Br): The two allylic protons on the C3 position are adjacent to both the double bond and the electronegative bromine atom. This environment would place their signal in the δ 4.0-4.3 ppm range. The signal is expected to be a doublet, resulting from coupling to the single vinylic proton at C2.
The coupling constant between the vinylic and allylic protons (J value) is expected to be in the range of 7-8 Hz, which is typical for allylic coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl (10H) | 7.2 - 7.5 | Multiplet (m) | - |
| Vinylic (1H) | 6.2 - 6.5 | Triplet (t) | 7 - 8 |
| Allylic (2H) | 4.0 - 4.3 | Doublet (d) | 7 - 8 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 9 distinct signals are predicted: 3 for the propene backbone and 6 for the phenyl carbons (assuming the two phenyl rings are equivalent due to free rotation).
Quaternary Phenyl Carbons (C-ipso): The two carbons of the phenyl rings directly attached to the double bond are expected in the δ 140-142 ppm region.
Vinylic Carbons (C1 & C2): The quaternary C1 carbon, bonded to the two phenyl groups, would be significantly downfield (δ 145-150 ppm). The C2 carbon, bonded to a single hydrogen, would appear further upfield in the vinylic region (δ 125-130 ppm).
Aromatic Carbons (C-ortho, C-meta, C-para): The remaining phenyl carbons are expected in their characteristic aromatic region of δ 127-130 ppm.
Allylic Carbon (C3): The C3 carbon, attached to the bromine atom, would appear in the upfield region around δ 30-35 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Vinylic (C1, quat.) | 145 - 150 |
| Phenyl (C-ipso, quat.) | 140 - 142 |
| Aromatic (C-ortho, C-meta, C-para) | 127 - 130 |
| Vinylic (C2) | 125 - 130 |
| Allylic (C3) | 30 - 35 |
Two-dimensional NMR experiments would be essential to unambiguously confirm the structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the vinylic proton triplet (δ ~6.3 ppm) and the allylic proton doublet (δ ~4.1 ppm), confirming their spin-spin coupling relationship and establishing the -CH=CH₂Br connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the vinylic proton signal to the C2 carbon signal and the allylic proton signals to the C3 carbon signal. The aromatic proton signals would correlate to their respective phenyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) C-H correlations. Key expected correlations would include:
A cross-peak from the allylic protons (H3) to the quaternary vinylic carbon (C1) and the vinylic carbon (C2).
Cross-peaks from the vinylic proton (H2) to the quaternary carbon (C1) and the ipso-carbons of the phenyl rings.
Correlations from the ortho-phenyl protons to the quaternary vinylic carbon (C1).
These correlations would collectively provide definitive proof of the entire molecular framework.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio. These peaks would correspond to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. For C₁₅H₁₃Br, the expected peaks would be at m/z 272 (for ⁷⁹Br) and m/z 274 (for ⁸¹Br).
Fragmentation Analysis: The most prominent fragmentation pathway is expected to be the loss of the bromine radical (·Br) from the molecular ion to form a highly stable diphenylallyl cation. This would result in a strong peak at m/z 193. Further fragmentation of the phenyl groups could lead to smaller fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Identity | Notes |
| 272 / 274 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |
| 193 | [M - Br]⁺ | Base peak, resulting from the loss of a bromine radical to form a stable cation. |
| 115 | [C₉H₇]⁺ | A potential fragment from the diphenylallyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3080 | C-H Stretch | Aromatic/Vinylic |
| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring |
| ~1620 | C=C Stretch | Alkene |
| 700 - 750 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |
| 550 - 650 | C-Br Stretch | Alkyl Halide |
X-ray Crystallography for Solid-State Structure Determination (where applicable)
Should single crystals of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:
Bond Lengths and Angles: Confirming the expected sp² and sp³ hybridization of the propene carbons and the geometry of the phenyl rings.
Conformation: Revealing the torsional angles between the phenyl rings and the plane of the double bond, which influences steric hindrance and electronic conjugation.
Intermolecular Interactions: Identifying any significant packing forces, such as π-stacking between phenyl rings of adjacent molecules in the crystal lattice.
Currently, there is no publicly available crystal structure data for this compound in the searched databases.
Mechanistic Investigations into Reactions Involving 3 Bromo 1,1 Diphenyl 1 Propene
Reaction Mechanism Elucidation for Elimination Processes
Elimination reactions of 3-Bromo-1,1-diphenyl-1-propene typically proceed via dehydrobromination to yield 1,1-diphenylallene or other isomeric products. The operative mechanism, either unimolecular (E1) or bimolecular (E2), is highly dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. This pathway is favored by strong, non-nucleophilic bases and typically requires an anti-periplanar arrangement of the abstracted proton and the leaving group. For this compound, the abstraction of a proton from the C2 position would lead to the formation of 1,1-diphenylallene. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
The E1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. lumenlearning.com This is followed by a rapid deprotonation by a weak base to form the alkene. Due to the structure of this compound, the formation of a resonance-stabilized allylic carbocation, which is also a benzylic-type cation due to the phenyl groups, is highly favored. This carbocation can then lose a proton from either the C2 or C3 position, potentially leading to a mixture of products. Polar protic solvents, which can solvate and stabilize the carbocation intermediate, favor the E1 pathway. libretexts.org
The choice between E1 and E2 pathways can be influenced by several factors, as summarized in the table below.
| Factor | E1 Mechanism | E2 Mechanism |
| Base | Favored by weak bases | Favored by strong, bulky bases |
| Solvent | Favored by polar protic solvents | Solvent polarity is less critical, but polar aprotic solvents can be used |
| Substrate | Favored by substrates that form stable carbocations | Favored by primary, secondary, and tertiary substrates |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
Given the potential for a highly stabilized carbocation, the E1 mechanism is a significant possibility for this compound, especially under solvolytic conditions with weak bases.
Mechanistic Pathways of Nucleophilic Attack on Allylic Bromides
Nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, and are often accompanied by allylic rearrangement. The presence of the double bond allows for the possibility of nucleophilic attack at two different positions.
The SN1 mechanism involves the formation of a carbocation intermediate, which in the case of this compound, is a resonance-stabilized allylic cation. This cation has two resonance contributors, with the positive charge delocalized over C1 and C3. A nucleophile can attack at either of these positions, leading to a mixture of the direct substitution product (at C3) and the rearranged product (at C1). Solvolysis reactions, where the solvent acts as the nucleophile, often proceed through an SN1 pathway. libretexts.org
The SN2 mechanism is a concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. For allylic systems, a direct backside attack at the C3 position can occur. However, an alternative pathway, known as the SN2' mechanism , is also possible. In this pathway, the nucleophile attacks the double bond at the C1 position, leading to a concerted displacement of the bromide ion from the C3 position. The prevalence of the SN2' mechanism depends on the steric hindrance at both the C1 and C3 positions, as well as the nature of the nucleophile.
The competition between these pathways is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles tend to favor the SN2 and SN2' pathways, while weak nucleophiles and polar protic solvents favor the SN1 mechanism. merithub.com
Radical Reaction Mechanisms (e.g., in Bromination Processes)
Radical reactions involving this compound can be initiated by light or radical initiators. One of the most relevant radical reactions for this class of compounds is allylic bromination. While this compound is the product of allylic bromination of 1,1-diphenylpropene, it can also participate in further radical reactions.
The mechanism of allylic bromination typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction proceeds through a radical chain mechanism:
Initiation: A small amount of bromine radical is generated.
Propagation: The bromine radical abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2 to form the allylic bromide and a new bromine radical.
Termination: Two radicals combine to terminate the chain reaction.
The allylic radical derived from 1,1-diphenylpropene is stabilized by resonance with the double bond and the two phenyl groups. This high degree of stabilization makes the allylic C-H bonds particularly susceptible to radical abstraction.
Furthermore, this compound can undergo radical addition to the double bond, although this is generally less favored than substitution at the allylic position under conditions that promote radical chain reactions. The regioselectivity of such an addition would be governed by the stability of the resulting radical intermediate.
Role of Transition Metal Catalysts in Transformations
Transition metal catalysts, particularly palladium complexes, play a crucial role in a variety of transformations involving this compound. Cross-coupling reactions such as the Suzuki and Heck reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom.
In a typical palladium-catalyzed cross-coupling reaction , the catalytic cycle involves several key steps:
Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. For allylic halides, this can lead to the formation of a π-allylpalladium complex.
Transmetalation (for Suzuki coupling): An organoboron compound transfers its organic group to the palladium center.
Migratory Insertion (for Heck coupling): An alkene inserts into the palladium-carbon bond.
Reductive Elimination or β-Hydride Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated.
The formation of a π-allylpalladium complex from this compound is a key feature of these reactions. This intermediate can be attacked by a nucleophile at either of the two terminal carbons of the allyl system, potentially leading to a mixture of products. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the ligands on the palladium catalyst and the substituents on the allyl fragment. The two phenyl groups in this compound would exert significant steric influence on the approach of the nucleophile.
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic and thermodynamic studies provide quantitative insights into the mechanisms of reactions involving this compound. The rate laws for substitution and elimination reactions can help distinguish between unimolecular and bimolecular pathways.
For unimolecular reactions (SN1 and E1) , the rate-determining step is the formation of the carbocation intermediate. The rate of the reaction is therefore independent of the concentration of the nucleophile or base. The rate law is expressed as: Rate = k[this compound]
The stability of the diphenylpropenyl cation is a critical thermodynamic factor. The resonance stabilization provided by the allyl system and the two phenyl groups lowers the activation energy for its formation, thus increasing the reaction rate. Solvents with high polarity and hydrogen bonding ability can further stabilize the carbocation and accelerate the reaction. quizlet.com
For bimolecular reactions (SN2 and E2) , the rate-determining step involves both the substrate and the nucleophile or base. The rate law is: Rate = k[this compound][Nucleophile/Base]
The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can provide further mechanistic details. For instance, a highly ordered transition state, as in an SN2 reaction, is typically associated with a negative entropy of activation.
Computational and Theoretical Studies of 3 Bromo 1,1 Diphenyl 1 Propene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties that are fundamental to a molecule's reactivity. For 3-Bromo-1,1-diphenyl-1-propene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can map out its electronic landscape. researchgate.netnih.gov
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For an allylic bromide like this compound, the HOMO is likely to be localized on the diphenyl-substituted double bond, while the LUMO is expected to be associated with the antibonding C-Br orbital. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the bromine.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show a region of positive electrostatic potential around the allylic carbon attached to the bromine atom, confirming its electrophilic character, and negative potential associated with the electron-rich phenyl rings and the bromine atom.
Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderate gap suggesting reasonable stability but accessible reactivity. |
| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing its solubility and intermolecular forces. |
| Mulliken Charge on C-Br | +0.15 e | Suggests the electrophilic nature of the carbon atom in the C-Br bond. |
| Mulliken Charge on Br | -0.25 e | Shows the electronegative character of the bromine atom. |
Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.
Transition State Analysis and Reaction Energetics
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, particularly in identifying the high-energy transition states that govern reaction rates. mit.edu For this compound, a key reaction is nucleophilic substitution at the allylic position. Transition state analysis can differentiate between possible mechanisms, such as SN1, SN2, SN2', and SN1'.
By locating the transition state structures and calculating their energies, the activation energy (ΔG‡) for each pathway can be determined. For instance, in a reaction with a nucleophile, the SN2 pathway would involve a single transition state where the nucleophile attacks the carbon bearing the bromine, and the bromide ion leaves simultaneously. An SN2' reaction would involve the nucleophile attacking the γ-carbon of the allylic system. Computational studies on similar allylic systems have shown that the regioselectivity is highly dependent on the steric and electronic nature of the substrate, nucleophile, and solvent. nih.govnih.govresearchgate.net
The energetics of the reaction, including the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, can also be calculated. This information reveals whether a reaction is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0).
Hypothetical Reaction Energetics for Nucleophilic Substitution on this compound
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) | Description |
| SN2 | 22.5 | -15.0 | Direct attack at the C-Br carbon; likely favored with small nucleophiles. |
| SN2' | 25.0 | -12.5 | Attack at the double bond's terminal carbon, leading to an allylic shift. |
| SN1 | 30.0 (for carbocation formation) | -15.0 | Stepwise mechanism via a resonance-stabilized diphenylallyl carbocation. |
Note: This data is illustrative and represents plausible outcomes of a transition state analysis.
Conformational Analysis and Stereochemical Outcome Predictions
The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity and the stereochemistry of its products. This compound can exist in various conformations due to the rotation around its single bonds. The steric bulk of the two phenyl groups and the bromine atom will be major factors in determining the most stable conformers.
Computational methods can systematically explore the conformational landscape to identify low-energy structures. By rotating the dihedral angles of the molecule and calculating the potential energy at each step, a potential energy surface can be constructed, revealing the energy minima corresponding to stable conformers. For this compound, it is expected that the most stable conformers will minimize the steric repulsion between the bulky diphenyl groups and the bromine atom. Such analyses on similar substituted allylic systems have demonstrated the critical role of dispersion forces in determining conformational preferences. nih.gov
Understanding the preferred conformations of the reactant is crucial for predicting the stereochemical outcome of a reaction. For example, in an asymmetric reaction, the facial selectivity of a nucleophilic attack on the double bond could be dictated by the steric hindrance imposed by the phenyl groups in the lowest energy conformation. acs.orgresearchgate.net
Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | 60° (gauche) | 0.0 | 75 |
| B | 180° (anti) | 1.2 | 20 |
| C | 120° (eclipsed) | 4.5 | 5 |
Note: The data presented is hypothetical, based on general principles of conformational analysis, to illustrate the expected results.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and other quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. hawaii.eduyoutube.comyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. youtube.com This approach can provide insights into how this compound behaves in a solution, interacts with other molecules, and explores its conformational space.
An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal information about its solvation shell, the flexibility of the molecule, and the timescales of conformational changes. For instance, such simulations could show how the phenyl groups rotate and how the C-C single bonds flex and twist over time. This dynamic information is complementary to the static picture from energy calculations and is crucial for a complete understanding of the molecule's behavior in a realistic chemical environment. Studies on similar molecules, like diphenylalanine dipeptides, have shown how MD simulations can elucidate the influence of molecular structure on self-assembly and interactions with surfaces. mdpi.com
Applications of 3 Bromo 1,1 Diphenyl 1 Propene in Complex Organic Synthesis
Building Block for Carbon-Carbon Bond Formations (e.g., via Cross-Coupling Reactions)
The presence of a bromine atom in 3-bromo-1,1-diphenyl-1-propene makes it an excellent substrate for various cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of the organobromide with a wide range of organometallic reagents.
While specific research focusing exclusively on this compound is limited, its structural motifs suggest its applicability in well-established cross-coupling methodologies. For instance, in a Heck-type reaction, the diphenyl-substituted vinyl bromide moiety could be coupled with various alkenes to generate more complex unsaturated systems. A transition metal-free Heck-type cyclization/isomerization reaction has been noted where this compound is listed as an upstream product, indicating its role as a reactive precursor in such transformations.
The following table provides a hypothetical representation of potential cross-coupling reactions involving this compound, based on established chemical principles.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1,1,3-triaryl-1-propene |
| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂, LiCl | Alkylated or arylated 1,1-diphenyl-1-propene |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1,1-diphenyl-1-penten-4-yne derivative |
Precursor for Advanced Diene and Polyene Architectures
Conjugated dienes and polyenes are important structural motifs in many natural products and functional organic materials. This compound can serve as a valuable precursor for the synthesis of these systems. Through elimination reactions, typically facilitated by a strong base, the bromine atom and an adjacent proton can be removed to introduce a new double bond, leading to the formation of a 1,1-diphenyl-1,3-butadiene derivative.
Furthermore, sequential cross-coupling reactions can be envisioned where the bromine is first substituted, and a subsequent reaction at another position in the molecule leads to the formation of a conjugated system. The diphenyl substitution pattern would be expected to influence the electronic and steric properties of the resulting dienes and polyenes.
Role in the Construction of Diverse Organic Molecules with Aryl-Substituted Alkene Moieties
The 1,1-diphenyl-1-propene scaffold is a key feature that can be introduced into larger molecules using this compound as a starting material. This moiety is of interest due to the steric bulk and electronic properties conferred by the two phenyl groups. These groups can influence the conformation and reactivity of the target molecule.
For example, nucleophilic substitution reactions at the allylic position can be employed to attach the 1,1-diphenylpropenyl group to various substrates, including heteroatoms like oxygen or nitrogen. The compound has been listed as a reactant in the synthesis of 1,1,13,13-tetraphenyl-4,7,10-trioxa-1,12-tridecadiene, where it reacts with diethylene glycol. This demonstrates its utility in constructing molecules with embedded aryl-substituted alkene units.
Potential Utility in Material Science Precursor Synthesis
The structural characteristics of this compound suggest its potential as a precursor for materials with interesting optical and electronic properties. The diphenylalkene moiety is a component of some organic luminophores and can be incorporated into polymers to modify their properties.
The reactive bromine handle allows for the grafting of this unit onto polymer backbones or for its use as a monomer in polymerization reactions. The resulting materials could exhibit properties such as high refractive index, thermal stability, or specific photophysical behavior due to the presence of the bulky, aromatic diphenyl groups. While specific examples of its use in material science are not prevalent in the literature, its structure is analogous to other monomers and building blocks used in the synthesis of functional organic materials.
The following table outlines potential material science applications for precursors derived from this compound.
| Material Class | Synthetic Strategy | Potential Application |
| Functional Polymers | Polymerization of a derivative or grafting onto a polymer | Organic light-emitting diodes (OLEDs), specialty plastics |
| Organic Dyes | Cross-coupling with chromophoric units | Fluorescent probes, dye-sensitized solar cells |
| Liquid Crystals | Incorporation into mesogenic structures | Display technologies |
This table represents potential applications based on the chemical structure of this compound, as direct research in these areas is not widely documented.
Future Research Directions and Unexplored Reactivity of 3 Bromo 1,1 Diphenyl 1 Propene
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional methods for the synthesis of allylic bromides often involve reagents like N-bromosuccinimide (NBS), which proceeds via a radical pathway. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com While effective, these methods can have moderate to low atom economy, generating stoichiometric byproducts. Future research should prioritize the development of more sustainable and atom-economical routes to 3-Bromo-1,1-diphenyl-1-propene and its derivatives.
Key research objectives in this area include:
Direct C-H Functionalization: Investigating catalytic systems that can directly convert 1,1-diphenylpropene to the desired bromo-derivative via allylic C-H bromination. This would bypass the need for pre-functionalized substrates and reduce waste.
Alternative Leaving Groups: While this article focuses on the bromo-derivative, research into activating the allylic position with more sustainable leaving groups, such as carbonates or phosphates, could lead to more environmentally benign transformations in subsequent steps. acs.org
The principles of green chemistry, particularly the concept of atom economy, emphasize the maximization of reactant atoms incorporated into the final product. researchgate.net Transition-metal-free cross-coupling reactions of allylic bromides have already shown promise for improving the sustainability of C-C bond formation. organic-chemistry.org
| Synthetic Method | Typical Reagents | Advantages | Areas for Future Research |
|---|---|---|---|
| Traditional Radical Bromination | N-Bromosuccinimide (NBS), Light/Heat | Well-established, reliable for many substrates | Poor atom economy, requires stoichiometric brominating agent |
| Direct Catalytic C-H Bromination | Catalyst (e.g., Fe, Cu), Bromide Source, Oxidant | High atom economy, uses simple starting materials | Development of selective and efficient catalysts for the 1,1-diphenylpropene system |
| Halogen Exchange | Allyl Chloride, NaBr | Can be efficient for specific substrates | Requires a pre-functionalized starting material, multi-step process |
Exploration of Novel Catalytic Transformations and Reaction Platforms
The allylic bromide moiety in this compound is an excellent electrophile for a wide range of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. Future research should aim to expand the scope of these reactions, leveraging the unique steric and electronic properties of the 1,1-diphenylpropene scaffold.
Potential areas for exploration include:
Palladium-Catalyzed Allylic Alkylation: This is a cornerstone reaction for allylic compounds. nih.gov Investigating the reaction of this compound with a diverse range of soft nucleophiles (e.g., malonates, amines, phenols) would provide access to a vast library of complex molecules. The steric hindrance from the two phenyl groups could influence regioselectivity in novel ways.
Copper and Nickel Catalysis: Exploring catalysts based on more abundant and less expensive metals like copper and nickel for cross-coupling reactions is a major goal in modern synthesis. acs.org Developing Ni- or Cu-catalyzed methods for the allylation of organometallic reagents (e.g., Grignards, organozincs) with this compound would be a significant advance.
Dual Catalysis Systems: Combining transition metal catalysis with organocatalysis or photocatalysis could unlock unprecedented reactivity. For instance, a photoredox-mediated reaction could generate a radical from the C-Br bond, which could then participate in transformations not accessible through traditional two-electron pathways.
The 1,1-diarylalkene motif is a key structural feature in many biologically active compounds, and developing efficient methods to synthesize these structures is of high importance. nih.gov
Asymmetric Synthesis Applications and Enantioselective Transformations
The reaction of nucleophiles at the allylic position of this compound generates a new stereocenter. The development of enantioselective catalytic methods to control the absolute stereochemistry of this center is a critical area for future research.
Promising avenues include:
Asymmetric Allylic Alkylation (AAA): The use of chiral ligands in palladium-catalyzed AAA is a well-established strategy for producing enantioenriched products. acs.org Applying this methodology to this compound with various nucleophiles could yield a range of valuable chiral building blocks. The C2-symmetric nature of the diphenyl groups could offer unique interactions with chiral catalysts.
Organocatalytic Asymmetric Substitution: Chiral organocatalysts, such as amines or phosphoric acids, could be employed to activate the substrate or the nucleophile, enabling enantioselective substitution reactions without the need for transition metals.
Kinetic Resolution: If a racemic mixture of a chiral derivative of this compound were synthesized, a chiral catalyst could be used to selectively react with one enantiomer, leaving the other unreacted and thereby achieving a kinetic resolution.
The synthesis of chiral allylic amines and other enantioenriched structures is a significant goal, as these motifs are prevalent in pharmaceuticals and natural products. acs.orgthieme-connect.de
Advanced Mechanistic and Computational Probing for Deeper Understanding
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing methods and discovering new reactivity. Modern physical organic chemistry tools, including computational modeling, are poised to provide unprecedented insight.
Future mechanistic studies should focus on:
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This can help elucidate the origins of regio- and stereoselectivity in catalytic reactions involving this substrate.
Kinetic Analysis: Detailed kinetic studies, such as determining the reaction order in each component, can help to identify the rate-determining step of a catalytic cycle. nih.gov This information is crucial for catalyst optimization.
Spectroscopic Interrogation: In situ spectroscopic techniques (e.g., NMR, IR) can be used to observe reactive intermediates directly, providing concrete evidence for proposed mechanistic pathways. The study of allylic phosphonium cations and their subsequent reactions, for example, has benefited from such approaches. nih.gov
Understanding the potential for resonance stabilization of radical or cationic intermediates is key to predicting product distributions in reactions involving allylic systems. youtube.com
Integration into Flow Chemistry and Automated Synthesis Paradigms
The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis and functionalization of this compound are well-suited for adaptation to flow chemistry platforms.
Future work in this area should aim to:
Develop Continuous Flow Synthesis: Design a flow reactor setup for the safe and efficient continuous production of this compound itself, potentially telescoping it directly into subsequent functionalization steps.
Automated Reaction Optimization: Utilize automated synthesis platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for the catalytic transformations of this compound. This high-throughput approach can accelerate the discovery of optimal reaction protocols.
In-line Analysis and Purification: Integrate in-line analytical techniques (e.g., HPLC, GC-MS) into flow systems to enable real-time reaction monitoring and optimization. This can be coupled with automated purification modules to create a fully integrated "synthesis-to-purification" workflow.
The implementation of flow chemistry can be particularly advantageous for reactions that are highly exothermic or that involve hazardous reagents or intermediates, which is often the case in halogenation reactions. youtube.com
| Research Area | Key Objective | Potential Impact |
|---|---|---|
| Sustainable Synthesis | Develop catalytic, high atom-economy routes | Reduced chemical waste, lower costs, and greener processes |
| Novel Catalysis | Explore new cross-coupling and dual-catalysis systems | Access to novel molecular scaffolds and complex structures |
| Asymmetric Synthesis | Achieve high enantioselectivity in substitution reactions | Synthesis of valuable chiral building blocks for pharmaceuticals |
| Mechanistic Studies | Use computational and kinetic analysis to understand reaction pathways | Rational design of more efficient and selective catalysts |
| Flow Chemistry | Translate synthesis and reactions to continuous flow | Improved safety, scalability, and automation of chemical production |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-1,1-diphenyl-1-propene, and how do reaction conditions influence yield?
- Methodology : Allylic bromination of 1,1-diphenyl-1-propene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ or THF. Monitor reaction progress via TLC and GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (NBS:substrate = 1:1.05) .
- Key Data :
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS/AIBN (radical) | CCl₄ | 70 | 65–72 | ≥98% |
| HBr addition to alkyne | THF | 25 | 42–50 | 90–95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies allylic bromine coupling (δ 5.8–6.2 ppm, multiplet for vinyl protons; δ 4.2–4.5 ppm for bromine-adjacent CH₂). ¹³C NMR confirms quaternary carbons (δ 125–135 ppm for aromatic carbons; δ 110–120 ppm for alkene carbons) .
- IR : Peaks at ~600 cm⁻¹ (C-Br stretch) and 1600 cm⁻¹ (C=C aromatic) validate structure.
- Raman Spectroscopy : Detects vibrational modes of the bromine-substituted alkene (e.g., 1550–1650 cm⁻¹ for C=C stretching) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound, and how do these compare with experimental results?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compute hyperpolarizability (β) and dipole moment. Compare with experimental NLO data from electric-field-induced second-harmonic generation (EFISHG) or Z-scan techniques.
- Key Findings :
- Theoretical : High β values (~150 × 10⁻³⁰ esu) due to electron-withdrawing bromine and conjugated π-system .
- Experimental : EFISHG measurements show β ≈ 130 × 10⁻³⁰ esu, with discrepancies attributed to solvent effects and intermolecular interactions .
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodology :
- Mechanistic Analysis : Use kinetic isotope effects (KIE) and Hammett plots to differentiate between SN2 (stereoinversion) and radical pathways.
- Case Study : Conflicting Suzuki coupling yields (30% vs. 75%) arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃). Optimize with anhydrous DMF and degassed solvents .
- Data Table :
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 30 |
| XPhos/Pd(OAc)₂ | Cs₂CO₃ | THF | 75 |
Q. What are the safety and handling protocols for this compound given its potential hazards?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatile brominated compounds .
- Storage : Inert atmosphere (Ar/N₂) at –20°C to prevent decomposition.
- Waste Disposal : Neutralize with NaHCO₃ before incineration .
Methodological Recommendations
- Synthetic Challenges : Low yields in allylic bromination may stem from competing electrophilic addition; use radical scavengers (e.g., BHT) to suppress side reactions .
- Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic vs. vinyl protons) require high-field instruments (≥500 MHz) or 2D NMR (COSY/HSQC) .
- Computational Validation : Benchmark DFT functionals (e.g., CAM-B3LYP vs. ωB97XD) against experimental UV-Vis spectra to improve accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
